molecular formula C11H21N3 B11735407 {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine

Cat. No.: B11735407
M. Wt: 195.30 g/mol
InChI Key: ZKEGRUHSOHGTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with 2-Methylpropyl Group:

    Attachment of the Propylamine Group: The final step involves the attachment of the propylamine group to the pyrazole ring, which can be done through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of pyrazole derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicine, pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This compound may be investigated for similar activities and potential therapeutic uses.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of products with specific properties and applications.

Mechanism of Action

The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The specific pathways involved can vary depending on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methylpropyl)-1H-pyrazole: A simpler pyrazole derivative without the propylamine group.

    1-(2-methylpropyl)-3,5-dimethyl-1H-pyrazole: A pyrazole derivative with additional methyl groups.

    1-(2-methylpropyl)-4-nitro-1H-pyrazole: A pyrazole derivative with a nitro group.

Uniqueness

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine is unique due to the presence of both the 2-methylpropyl and propylamine groups on the pyrazole ring. This combination of substituents provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]propan-1-amine

InChI

InChI=1S/C11H21N3/c1-4-6-12-8-11-5-7-13-14(11)9-10(2)3/h5,7,10,12H,4,6,8-9H2,1-3H3

InChI Key

ZKEGRUHSOHGTGK-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=NN1CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.